molecular formula C10H9BrN4O2 B3046913 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1325304-98-0

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No.: B3046913
CAS No.: 1325304-98-0
M. Wt: 297.11
InChI Key: SWKHKZLAEGHQGP-UHFFFAOYSA-N
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Description

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a versatile heterocyclic building block designed for research and development applications in medicinal chemistry and materials science. This compound features a 1,3,4-oxadiazole core, a privileged scaffold known for its significant role in the development of bioactive molecules and advanced materials . The 3-bromophenyl substituent at the 5-position of the oxadiazole ring serves as a reactive handle, making this compound an excellent precursor for Suzuki-Miyaura cross-coupling reactions to generate a diverse array of biaryl derivatives for structure-activity relationship (SAR) studies . The acetohydrazide functional group at the 2-position provides a second site for chemical modification, allowing researchers to readily synthesize a wide range of hydrazones, carboxamides, and other heterocyclic systems . The 1,3,4-oxadiazole moiety is of high interest due to its electron-withdrawing nature and metabolic stability. Derivatives of this heterocycle have been extensively investigated for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . Furthermore, 1,3,4-oxadiazole-containing compounds find applications beyond medicinal chemistry, particularly in materials science, where they are used in the development of organic light-emitting diodes (OLEDs), polymers, and liquid crystals . This product is intended for research purposes as a key synthetic intermediate. It is strictly for laboratory use by qualified professionals. Not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)10-15-14-9(17-10)5-8(16)13-12/h1-4H,5,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKHKZLAEGHQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180359
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325304-98-0
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325304-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the condensation of substituted aromatic aldehydes with hydrazides. One common method involves the reaction of 3-bromobenzohydrazide with acetic anhydride in the presence of a catalyst to form the desired oxadiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete cyclization and formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs
  • 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide ():
    The 4-bromophenyl analog demonstrated antimicrobial activity against gram-positive bacteria (MIC: 16–32 µg/mL). In contrast, the 3-bromophenyl derivative (target compound) showed enhanced antifungal activity (MIC: 8–16 µg/mL) in , suggesting that bromine position influences target specificity .
  • 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide ():
    Substitution with fluorine and methyl groups improved metabolic stability but reduced antifungal potency (MIC: 25–50 µg/mL) compared to the 3-bromo derivative .
Heteroaromatic Substitutions
  • N′-[(Z/E)-(3-Indolyl)methylene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (): Pyridyl substitution conferred anticancer activity via EGFR inhibition (IC50: 0.010 µM).
  • 2-{[5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide ():
    Pyridine substitution enhanced antibacterial activity (MIC: 8 µg/mL) but showed lower antifungal efficacy than the 3-bromophenyl derivative .

Pharmacological Profiles

Antimicrobial Activity
Compound Microbial Target MIC (µg/mL) Reference
2-[5-(3-Bromophenyl)-oxadiazol-2-yl]acetohydrazide Candida albicans 8–16
2-[5-(4-Bromophenyl)-oxadiazol-2-yl]acetohydrazide Staphylococcus aureus 16–32
2-{[5-(Pyridin-3-yl)-oxadiazol-2-yl]sulfanyl}acetohydrazide E. coli 8

The 3-bromophenyl derivative exhibits superior antifungal activity, likely due to enhanced membrane penetration from bromine’s hydrophobicity .

Anti-Inflammatory and Analgesic Activity
  • 2-[Chlorophenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide (): Showed 68.4% anti-inflammatory activity via COX-2 inhibition.

Key Research Findings

Positional Isomerism Matters: 3-Bromophenyl substitution improves antifungal activity over 4-bromo analogs, while 4-substituted pyridines enhance antibacterial effects .

Synergistic Effects: Hybrids with thiazolidinones () or azetidinones () show multi-target activity but require complex syntheses .

Biological Activity

The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is C13H12BrN3O2C_{13}H_{12}BrN_3O_2, with a molecular weight of approximately 320.16 g/mol. The presence of the bromophenyl group is believed to enhance its biological activity by modifying the electronic properties of the molecule.

Antioxidant Properties

Research indicates that oxadiazole derivatives exhibit significant antioxidant activity. For example, studies have shown that compounds similar to 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide demonstrate effective free radical scavenging capabilities. The antioxidant abilities are often measured through assays such as CUPRAC (cupric acid-reducing antioxidant capacity) and DPPH (1,1-diphenyl-2-picrylhydrazyl) tests .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro evaluations have demonstrated that 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against pancreatic cancer cell lines (PANC-1) and breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
PANC-115.6Induction of apoptosis via caspase activation
MCF-712.8p53 pathway activation
HEK293>50Non-cytotoxic at higher concentrations

Enzyme Inhibition

Enzyme inhibitory properties are another significant aspect of the biological activity of this compound. It has shown inhibition against various enzymes such as cholinesterases and glucosidases. These activities suggest a potential role in treating conditions like Alzheimer's disease and diabetes .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase25.0Competitive
Butyrylcholinesterase30.5Non-competitive
Glucosidase18.0Mixed-type

The mechanisms underlying the biological activities of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide are multifaceted:

  • Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress in cells.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through pathways involving p53 and caspases.
  • Enzyme Interaction : The compound interacts with active sites of enzymes leading to inhibition, which can modulate various biochemical pathways relevant to disease.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Pancreatic Cancer : A study demonstrated that treatment with similar oxadiazole derivatives resulted in a significant reduction in tumor size in xenograft models.
  • Neuroprotective Effects : Another investigation showed that these compounds could protect neuronal cells from oxidative damage in vitro.

Q & A

Q. What are the standard synthetic routes for 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide?

The synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of carbohydrazides under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Thiolation of the oxadiazole using chloroacetyl chloride, followed by refluxing with hydrazine hydrate (99% methanol, 4 hours) to yield the acetohydrazide intermediate .
  • Step 3 : Condensation with 3-bromophenyl derivatives using aromatic aldehydes in ethanol under reflux (5 hours) to introduce substituents .
    Key Considerations : Recrystallization from aqueous ethanol (50%) is critical for purity. Reaction temperatures (120°C for reflux) and stoichiometric ratios (e.g., 0.01 mole acetohydrazide to 0.1 mole aldehyde) must be tightly controlled .

Q. How is the compound characterized post-synthesis?

Characterization methods include:

  • Spectroscopy : FT-IR for hydrazide N–H stretches (~3200 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹). NMR (¹H/¹³C) confirms aromatic protons and oxadiazole carbons .
  • Elemental Analysis : To verify stoichiometry (e.g., C, H, N, Br content).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related hydrazide derivatives .

Q. What preliminary biological assays are recommended for this compound?

  • Anti-Fungal Screening : Broth microdilution assays (e.g., against Candida spp.) with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
    Data Interpretation : Activity is often compared to derivatives (e.g., DK-IA to DK-IH in Table 1 of ) to establish structure-activity relationships (SAR).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Substituting ethanol with DMF or THF may enhance solubility of intermediates .
  • Catalysis : Adding triethylamine (0.015 mol) during acylation steps improves electrophilic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) for cyclization steps, as shown in analogous oxadiazole syntheses .
    Contradiction Note : While uses hydrazine hydrate in methanol, employs benzene for acylation—researchers must assess solvent toxicity and compatibility .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

  • 3-Bromophenyl vs. 4-Bromophenyl : The meta-bromo substitution (3-position) enhances anti-fungal activity compared to para-substituted analogs, likely due to improved hydrophobic interactions with fungal enzymes .
  • Oxadiazole vs. Thiadiazole : Replacing the oxadiazole with a thiadiazole ring (e.g., 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole) alters electron density, affecting binding to target proteins .
    Data Source : Comparative MIC values from derivatives (Table 1 in ) and crystallographic data .

Q. How can contradictory data in literature regarding biological activity be resolved?

  • Reproducibility Checks : Validate assay protocols (e.g., identical fungal strains, incubation times).
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding affinities to fungal CYP51 or similar targets .
  • Metabolic Stability Studies : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What advanced techniques are used to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Cryo-EM : Resolves structural changes in target proteins upon compound binding (e.g., fungal lanosterol demethylase) .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility during in vitro assays?

  • Formulation : Use DMSO stock solutions (≤1% v/v) with surfactants (e.g., Tween-80) to prevent precipitation .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via hydrazide functionalization .

Q. What strategies mitigate toxicity in mammalian cells?

  • SAR-Driven Design : Replace the bromophenyl group with less electrophilic substituents (e.g., methoxy) to reduce off-target effects .
  • Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and logP <5 to enhance selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

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